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Introduction: p-Azoxyanisole (PAA), with the chemical formula C₁₄H₁₄N₂O₃, is a seminal

organic compound in the field of liquid crystals.[1] In its solid state, it typically appears as a

white or yellow powder, but upon heating, it transitions into a nematic liquid crystal phase

before becoming an isotropic liquid.[1] This behavior has made it a subject of extensive study,

crucial to the development of liquid crystal displays. Early crystallographic work by Bernal and

Crowfoot in 1933 laid the groundwork for understanding its solid-state packing, though these

initial studies were more qualitative.[2] Subsequent, more detailed analyses have fully

elucidated the crystal structures of its different solid forms, known as polymorphs. This guide

provides an in-depth summary of the crystallographic data, experimental protocols for structure

determination, and the relationship between its known crystalline forms.

Data Presentation: Crystallographic Parameters
p-Azoxyanisole is known to exist in at least two crystalline forms: a stable monoclinic form and

a metastable polymorph. The crystallographic data for the well-characterized stable form has

been determined independently by several research groups, with the work of Krigbaum,

Chatani, and Barber providing a detailed refinement.[2][3] A metastable form has also been

identified and its structure solved using synchrotron powder diffraction data.[4]
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Parameter Stable Polymorph Metastable Polymorph

Crystal System Monoclinic Data not available in snippets

Space Group
P2₁/a (non-standard setting of

P2₁/c)
Data not available in snippets

a 15.776 Å Data not available in snippets

b 8.112 Å Data not available in snippets

c 11.018 Å Data not available in snippets

α 90° Data not available in snippets

β 114.57° Data not available in snippets

γ 90° Data not available in snippets

Unit Cell Volume (V) Not specified Data not available in snippets

Molecules per Unit Cell (Z) 4 Data not available in snippets

Data Reference
Krigbaum, W. R., et al. (1970)

[2][3]
Harris, K. D., et al.[4]

Note: The space group P2₁/a is a non-standard setting for P2₁/c, which was reported in other

studies.[5] The results from Krigbaum et al. are presented here due to the detailed refinement

and low final R-value.

Experimental Protocols
The determination of the crystal structure of p-Azoxyanisole involves a multi-step process from

crystal preparation to final structural refinement. The methodologies employed for the stable

monoclinic form are particularly well-documented.

I. Sample Preparation and Crystal Growth (Stable Form)
Crystal Selection: The process begins with suitable single crystals of the stable, yellow form

of p-Azoxyanisole.
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Crystal Shaping: To minimize absorption effects and improve data quality, prism-shaped

crystals were ground into an approximately spherical shape.[2][6]

Mounting: A crystal with dimensions of approximately 0.4 x 0.4 x 0.5 mm was selected and

mounted for diffraction analysis.[2][6]

II. X-ray Diffraction Data Collection
Instrumentation: Data for the stable form was collected using a manually operated single-

crystal diffractometer.[3] For the metastable polymorph, synchrotron X-ray powder diffraction

was used.[4]

Data Acquisition (Stable Form): Peak intensities were measured for 2507 unique reflections

within a sphere of 2θ < 150°.[2][3]

Intensity Conversion: The ratios of integrated to peak intensities were carefully measured for

a subset of 50 reflections. This relationship was then used to convert all measured peak

intensities to integrated intensities.[2][6]

Corrections: The collected data were corrected for background scattering and counter loss.

[2][6] No correction for absorption was made in the initial refinement of the stable form.[2][6]

III. Structure Solution and Refinement
The process of solving the crystal structure involves determining the phases of the structure

factors and refining the atomic positions and thermal parameters to best fit the experimental

data.

Initial Phasing (Stable Form): From the (h0l) projection, it was not possible to distinguish

between a center of symmetry and a twofold screw axis. Therefore, two distinct models were

tested. Structure factor calculations yielded R-values of 0.46 and 0.62, allowing for the

selection of the correct model (the one with the lower R-value).[2][6]

Initial Refinement: Three cycles of differential synthesis, which allowed shifts only in the y-

coordinates of the non-hydrogen atoms, reduced the R-value from 0.46 to 0.23.[6] Two

subsequent cycles using individual isotropic temperature factors for all non-hydrogen atoms

further reduced the R-value to 0.18.[6]
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Anisotropic Refinement: The structure was then refined using a full-matrix least-squares

method where the non-hydrogen atoms were assigned anisotropic temperature factors. This

step decreased the R-index to 0.12.[2][6]

Locating Hydrogen Atoms: A difference Fourier synthesis, calculated without the contribution

of hydrogen atoms, revealed well-defined peaks corresponding to the fourteen hydrogen

atoms.[2]

Final Refinement: The final refinement of the structure resulted in an R-value of 0.091.[3]

Metastable Form Solution: The structure of the metastable polymorph was determined from

powder diffraction data using the method of simulated annealing.[4]

Mandatory Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination

and the polymorphic relationship in p-Azoxyanisole.
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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
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Caption: Relationship between the stable and metastable polymorphs of p-Azoxyanisole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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